
2-(6-(Difluoromethoxy)pyridin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-(Difluoromethoxy)pyridin-2-yl)acetic acid is a research chemical . It has a CAS Number of 2168071-52-9 and a molecular weight of 203.15 . It is usually in powder form .
Molecular Structure Analysis
The molecular structure of 2-(6-(Difluoromethoxy)pyridin-2-yl)acetic acid is represented by the chemical formula C8H7F2NO3 . The Smiles notation for this compound is C1=CC(=NC(=C1)OC(F)F)CC(=O)O .Chemical Reactions Analysis
While specific chemical reactions involving 2-(6-(Difluoromethoxy)pyridin-2-yl)acetic acid are not available, pyridine derivatives are known to undergo various chemical reactions. For example, the addition of Grignard reagents to pyridine N-oxides can yield 2-substituted pyridines .Physical And Chemical Properties Analysis
2-(6-(Difluoromethoxy)pyridin-2-yl)acetic acid is a powder that is stored at room temperature . It has a molecular weight of 203.14 g/mol .Scientific Research Applications
Crystal Structure Analysis
Research has explored the crystal structure of compounds similar to 2-(6-(Difluoromethoxy)pyridin-2-yl)acetic acid, demonstrating how pyridine herbicides form three-dimensional networks through hydrogen bonds and weak π–π interactions. This structural insight is crucial for understanding the interaction mechanisms of such compounds in various environments (Park et al., 2016).
Quantum Chemical Investigation
Quantum chemical calculations and thermodynamic parameters of compounds with pyridine structures have been thoroughly investigated, highlighting the importance of electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These studies contribute to the deeper understanding of the molecular properties of substances related to 2-(6-(Difluoromethoxy)pyridin-2-yl)acetic acid (Bouklah et al., 2012).
Coordination Chemistry
Research into the coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands, which are analogues to 2-(6-(Difluoromethoxy)pyridin-2-yl)acetic acid, offers insights into their versatile applications, including luminescent lanthanide compounds for biological sensing and iron complexes for thermal and photochemical spin-state transitions (Halcrow, 2005).
Catalytic Performance
The catalytic performance of complexes involving pyridine structures in reactions like the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water has been demonstrated. Such research underscores the potential of pyridine-based compounds in catalysis and sustainable chemistry applications (Xie et al., 2014).
Synthesis and Molecular Docking
Studies on the synthesis and molecular docking of pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrids, showcase their potential in medicinal chemistry. The molecular docking screenings towards specific proteins indicate the relevance of pyridine structures in drug design and biological applications (Flefel et al., 2018).
Corrosion Inhibition
Research on the corrosion inhibition of steel by compounds containing pyridine structures in acidic solutions has highlighted the effectiveness of such compounds as corrosion inhibitors. This application is critical for industrial processes where material longevity and integrity are essential (Bouklah et al., 2005).
Safety and Hazards
The safety information for 2-(6-(Difluoromethoxy)pyridin-2-yl)acetic acid indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-[6-(difluoromethoxy)pyridin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10)14-6-3-1-2-5(11-6)4-7(12)13/h1-3,8H,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYSVCRTEQWOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(Difluoromethoxy)pyridin-2-yl)acetic acid | |
CAS RN |
2168071-52-9 |
Source


|
| Record name | 2-[6-(difluoromethoxy)pyridin-2-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


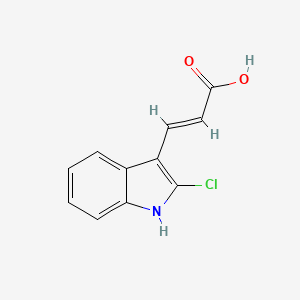
![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2756089.png)

![N-({3-[2-(dimethylamino)ethoxy]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2756091.png)
![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetamide](/img/structure/B2756092.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2756093.png)
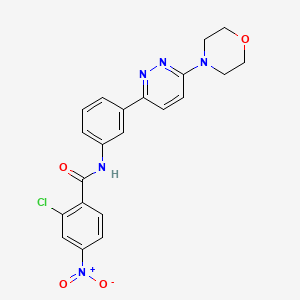
![N-(3-methylpyridin-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2756095.png)
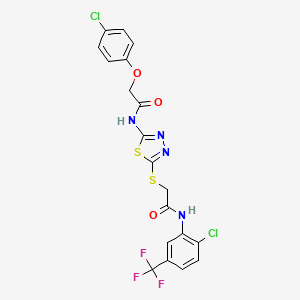
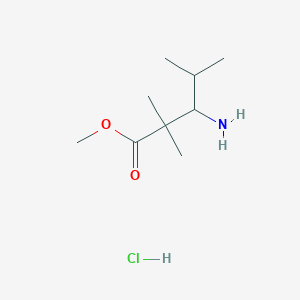
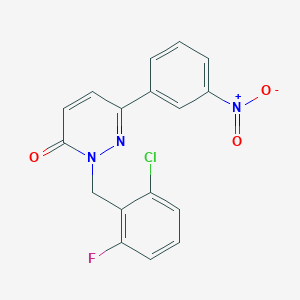

![N-[(4-fluoro-1-naphthyl)sulfonyl]-N-methylglycine](/img/structure/B2756101.png)